2-(2-Benzyloxyphenoxy)ethylamine

Description

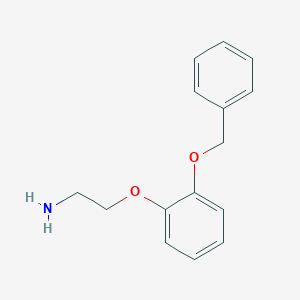

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylmethoxyphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c16-10-11-17-14-8-4-5-9-15(14)18-12-13-6-2-1-3-7-13/h1-9H,10-12,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVSABAGVFWSNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403524 | |

| Record name | 2-(2-BENZYLOXYPHENOXY)ETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72955-81-8 | |

| Record name | 2-(2-BENZYLOXYPHENOXY)ETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Benzyloxyphenoxy Ethylamine

Established Synthetic Routes and Strategies

The synthesis of 2-(2-Benzyloxyphenoxy)ethylamine has been approached through established methodologies, primarily involving the formation of an ether linkage followed by the introduction of an amino group. These routes are foundational in the laboratory-scale production of this and structurally related compounds.

Precursor Chemistry and Starting Material Selection

The selection of appropriate starting materials is a critical first step in the synthesis of this compound. The primary precursors for the most common synthetic routes are a phenol (B47542) derivative and a C2-amine synthon.

A key starting material is 2-Benzyloxyphenol . This precursor can be synthesized via the Williamson ether synthesis, by reacting Guaiacol (B22219) (2-methoxyphenol) with Benzyl (B1604629) chloride in the presence of a base. However, for the direct synthesis of the target compound, commercially available 2-benzyloxyphenol is often the preferred starting point.

The second key precursor is a molecule that can introduce the ethylamine (B1201723) side chain. Common choices include:

N-(2-bromoethyl)phthalimide : This reagent is frequently used in the Gabriel synthesis, a robust method for forming primary amines.

2-Chloroethylamine hydrochloride : A direct alkylating agent, though its reactivity and potential for side reactions must be carefully managed.

2-Oxazolidone : This can react with the phenol to form an intermediate that is then hydrolyzed to yield the desired ethylamine.

The choice of precursor often depends on the desired scale of the reaction, the availability of reagents, and the desired purity of the final product.

Reaction Conditions and Optimization in Laboratory Scale

The laboratory-scale synthesis of this compound typically involves the reaction of 2-benzyloxyphenol with a suitable ethylamine precursor under basic conditions. A common approach is the Gabriel synthesis, which proceeds in two main steps:

N-Alkylation : 2-Benzyloxyphenol is deprotonated by a base (e.g., potassium carbonate, sodium hydride) to form the corresponding phenoxide. This nucleophile then reacts with N-(2-bromoethyl)phthalimide to form N-[2-(2-Benzyloxyphenoxy)ethyl]phthalimide. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724).

Deprotection : The phthalimide (B116566) group is removed to liberate the primary amine. This is commonly achieved by treatment with hydrazine (B178648) hydrate (B1144303) in a protic solvent like ethanol (B145695), which leads to the formation of the desired this compound and a phthalhydrazide (B32825) precipitate. google.com

Optimization of these conditions is crucial for maximizing yield and minimizing impurities. Key parameters to consider include the choice of base, solvent, reaction temperature, and reaction time. For instance, the use of a stronger base like sodium hydride may lead to faster reaction rates but can also introduce safety and handling challenges. google.com

| Parameter | Condition | Effect on Reaction |

| Base | K2CO3, NaH | Affects the rate of phenoxide formation |

| Solvent | DMF, Acetonitrile | Influences solubility and reaction rate |

| Temperature | Room temp. to reflux | Higher temperatures can increase reaction speed but may lead to side products |

| Deprotecting Agent | Hydrazine hydrate | Efficiently removes the phthalimide group |

Yield Enhancement Strategies

Several strategies can be employed to enhance the yield of this compound. One effective method is the use of a phase transfer catalyst (PTC) such as tetrabutylammonium (B224687) bromide (TBAB). google.com The PTC facilitates the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the reaction with the alkylating agent occurs, thereby increasing the reaction rate and yield. google.com

Another strategy involves careful control of the reaction stoichiometry. Using a slight excess of the alkylating agent can help to drive the reaction to completion, but a large excess should be avoided to minimize the formation of impurities that can be difficult to remove.

Novel Approaches and Sustainable Synthesis

Recent trends in chemical synthesis have emphasized the development of more sustainable and environmentally friendly methods. These "green" approaches aim to reduce the use of hazardous materials, minimize waste, and improve energy efficiency.

Development of Greener Synthetic Pathways

A greener alternative to the traditional Gabriel synthesis involves a one-pot reaction. For a structurally similar compound, 2-(2-methoxyphenoxy)ethylamine (B47019), a one-pot synthesis has been developed using guaiacol, urea, and ethanolamine (B43304) as starting materials. google.com This method avoids the use of expensive and hazardous reagents like N-(2-bromoethyl)phthalimide and strong bases. google.com A similar strategy could potentially be adapted for the synthesis of this compound, starting from 2-benzyloxyphenol.

The use of microwave-assisted synthesis is another green approach that can significantly reduce reaction times and energy consumption. researchgate.net While not specifically reported for this compound, this technique has shown promise in the synthesis of related amine compounds. researchgate.net

Catalytic Methods in this compound Synthesis

As mentioned, phase transfer catalysis is a valuable tool for improving the efficiency of the synthesis. google.com Beyond this, other catalytic methods could be explored. For example, the initial Williamson ether synthesis to produce the 2-benzyloxyphenol precursor could be optimized using copper-based catalysts, which have been shown to be effective in promoting O-benzylation of phenols under milder conditions.

Flow Chemistry and Continuous Processing for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. researchgate.net This technology offers numerous advantages, including enhanced safety, improved heat and mass transfer, superior process control, and greater scalability, making it an attractive option for the industrial production of complex molecules. researchgate.netazolifesciences.com

Continuous flow processes are particularly beneficial for reactions that are hazardous or difficult to control in large batches. azolifesciences.com The use of micro-structured reactors allows for rapid mixing and precise temperature control, which can lead to higher yields and purer products. azolifesciences.commst.edu Furthermore, the reduced volume of reagents within the reactor at any given time significantly mitigates the risks associated with highly reactive or unstable intermediates. acs.org For the synthesis of compounds like this compound, flow chemistry can be applied to critical steps such as etherification and amination, potentially leading to a more efficient, cost-effective, and safer manufacturing process. researchgate.netacs.org The modular nature of flow systems also allows for the integration of multiple synthetic steps, reducing the need for intermediate purification and minimizing waste. acs.org While specific literature detailing a complete end-to-end flow synthesis of this compound is not prevalent, the principles and successful applications in the synthesis of other pharmaceutical intermediates suggest its high potential. manufacturingchemist.comresearchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Processing

| Feature | Batch Processing | Continuous Flow Processing |

| Scalability | Often requires re-optimization of reaction conditions. | More straightforward "numbering-up" or "scaling-out". |

| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reactor volumes. azolifesciences.com |

| Heat & Mass Transfer | Can be inefficient, leading to side reactions. | Highly efficient, allowing for precise control. researchgate.net |

| Process Control | More challenging to maintain homogeneity. | Precise control over parameters like temperature and residence time. azolifesciences.com |

| Product Quality | Potential for batch-to-batch variability. | Consistent product quality and improved purity. azolifesciences.com |

Synthesis of Key Intermediates and Analogs Relevant to the Compound

The synthesis of this compound relies on the efficient construction of its core components and the strategic introduction of functional groups.

Synthesis of Phenoxyethylamine Scaffolds

The phenoxyethylamine moiety is a crucial structural motif found in various pharmaceutically active compounds. google.comgoogle.com Several synthetic routes have been developed for its preparation. One common method involves the reaction of a phenol with a 2-haloethylamine equivalent. For instance, 2-(2-methoxyphenoxy)ethylamine, a close analog, can be synthesized by reacting guaiacol (2-methoxyphenol) with bromoacetonitrile, followed by reduction of the nitrile group. google.comgoogle.com However, this route often employs hazardous reagents like sodium hydride (NaH) and lithium aluminum hydride (LiAlH₄), which are not ideal for large-scale industrial manufacturing. google.comgoogle.com

An alternative and often safer approach is a variation of the Gabriel synthesis. This involves reacting a 1-chloro-2-(2-alkoxyphenoxy)ethane intermediate with potassium phthalimide. The resulting phthalimide derivative is then hydrolyzed, typically with a strong base like potassium hydroxide (B78521), to yield the desired 2-(2-alkoxyphenoxy)ethylamine. google.com This method avoids the use of highly reactive hydrides and can produce the product in a solid, more manageable form. google.com

Table 2: Selected Synthetic Routes to Phenoxyethylamine Scaffolds

| Starting Materials | Key Reagents | Intermediate | Product | Reference |

| 2-Alkoxyphenol, 1,2-Dihaloethane | Alkali Metal Base | 1-Halo-2-(2-alkoxyphenoxy)ethane | 2-(2-Alkoxyphenoxy)ethylamine | google.com |

| 1-Chloro-2-(2-alkoxyphenoxy)ethane | Potassium Phthalimide, Potassium Hydroxide | N-(2-(2-Alkoxyphenoxy)ethyl)phthalimide | 2-(2-Alkoxyphenoxy)ethylamine | google.com |

| Guaiacol, Bromoacetonitrile | NaH, LiAlH₄ | 2-(2-Methoxyphenoxy)acetonitrile | 2-(2-Methoxyphenoxy)ethylamine | google.comgoogle.com |

Benzyloxy-functionalization Strategies

The introduction of the benzyl ether group is a key step in the synthesis of the target compound. This transformation is typically achieved via the Williamson ether synthesis, a reliable and widely used method for forming ethers. vaia.commasterorganicchemistry.com The reaction involves the nucleophilic substitution (S_N2) of a halide by an alkoxide. masterorganicchemistry.com

For the synthesis of this compound, the ideal strategy involves the reaction between a phenoxide and a benzyl halide. Specifically, the synthesis would start with a suitably protected 2-(2-hydroxyphenoxy)ethylamine derivative, which is then deprotonated with a base (like sodium hydroxide or potassium carbonate) to form the corresponding phenoxide. This nucleophilic phenoxide then attacks a benzyl halide, such as benzyl chloride or benzyl bromide. vaia.com To ensure a high yield and minimize side reactions like elimination, it is preferable to use a primary alkyl halide (benzyl halide) as the electrophile. masterorganicchemistry.comlibretexts.org

Stereoselective Synthesis Approaches for Related Chiral Analogs

Many biologically active molecules containing the phenoxyethylamine scaffold are chiral, and their therapeutic effects are often enantiomer-specific. nih.gov This necessitates the development of stereoselective synthetic methods. The synthesis of Tamsulosin, for example, which contains a related chiral amine structure, highlights some of these approaches. nih.govgoogle.com There are three main strategies to obtain enantiomerically pure or enriched analogs:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, a chiral amino alcohol could be used to build the ethylamine side chain, thereby setting the stereochemistry from the outset.

Asymmetric Synthesis: This involves converting a prochiral substrate into a chiral product using a chiral catalyst or auxiliary. The use of chiral N-tert-butanesulfinyl imines is a powerful method for the diastereoselective addition of nucleophiles to form chiral amines. nih.govacs.org After the addition reaction, the chiral auxiliary can be removed to yield the desired enantiomerically enriched amine. nih.gov Asymmetric hydrogenation of a suitable imine precursor using a chiral metal catalyst is another prominent strategy for producing chiral amines. researchgate.net

Chiral Resolution: This method involves separating a racemic mixture into its constituent enantiomers. A common technique is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or a derivative. wikipedia.orgmdpi.com The resulting diastereomers often have different solubilities, allowing them to be separated by crystallization. wikipedia.org After separation, the resolving agent is removed to yield the individual enantiomers. wikipedia.org

Table 3: Approaches to Stereoselective Synthesis

| Strategy | Description | Example Application |

| Asymmetric Synthesis | A prochiral starting material is converted to a chiral product using a chiral catalyst or auxiliary. | Asymmetric hydrogenation of an imine; addition of nucleophiles to N-tert-butanesulfinyl imines. nih.govresearchgate.net |

| Chiral Resolution | A racemic mixture is separated into individual enantiomers. | Formation of diastereomeric salts with a chiral acid (e.g., tartaric acid) followed by crystallization. wikipedia.orgmdpi.com |

| Chiral Pool Synthesis | A readily available enantiomerically pure natural product is used as a starting material. | Using a chiral amino acid or hydroxy acid to construct part of the target molecule. nih.gov |

Mechanistic Investigations of Reactions Involving 2 2 Benzyloxyphenoxy Ethylamine

Reaction Mechanism Elucidation via Kinetic Studies

While specific kinetic data for reactions involving 2-(2-benzyloxyphenoxy)ethylamine are not extensively reported in the literature, the kinetic behavior of analogous amine-epoxide reactions provides significant insight. The reaction between an amine and an epoxide, a common transformation for this class of compounds, is known to be autocatalytic. surrey.ac.uk This phenomenon arises from the hydroxyl group generated during the ring-opening of the epoxide, which can then act as a proton-transfer agent to facilitate the opening of subsequent epoxide rings.

Primary amine reaction: RNH₂ + Epoxide → RNH-CH₂-CH(OH)-R' (k₁)

Secondary amine reaction: RNH-CH₂-CH(OH)-R' + Epoxide → RN(CH₂-CH(OH)-R')₂ (k₂)

Kinetic studies on similar systems have shown that the rate of reaction of the primary amine (k₁) is generally faster than that of the resulting secondary amine (k₂). surrey.ac.ukhanepoxy.net This difference in reactivity is attributed to steric hindrance; the secondary amine is more sterically crowded, making the nucleophilic attack on the epoxide less favorable.

The table below, derived from studies on the reaction of phenyl glycidyl (B131873) ether with various substituted anilines, illustrates the influence of electronic effects on the reaction rate. While not this compound, these data provide a valuable model for understanding how substituents on the amine affect its nucleophilicity and, consequently, the reaction kinetics.

Table 1: Relative Rate Constants for the Reaction of Substituted Anilines with Phenyl Glycidyl Ether.

| Substituent on Aniline | Relative Rate Constant (k_rel) |

|---|---|

| p-OCH₃ | 2.5 |

| p-CH₃ | 1.8 |

| H | 1.0 |

| p-Cl | 0.4 |

| m-NO₂ | 0.1 |

The electron-donating groups (like -OCH₃ and -CH₃) increase the electron density on the nitrogen atom, enhancing its nucleophilicity and increasing the reaction rate. Conversely, electron-withdrawing groups (like -Cl and -NO₂) decrease the nucleophilicity and slow down the reaction. Given the presence of the electron-donating benzyloxyphenoxy group, this compound is expected to be a reasonably reactive nucleophile.

Role of the Amine Functionality in Nucleophilic Processes

The primary amine group in this compound is a key functional group that dictates its reactivity in many chemical transformations. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, capable of attacking electrophilic centers. libretexts.org

A prominent example of the amine's nucleophilic character is observed during the synthesis of Carvedilol, a pharmaceutical agent. In one synthetic route, 2-(2-methoxyphenoxy)ethylamine (B47019), an analog of the title compound, reacts with an epoxide. kchem.orgresearchgate.net The primary amine attacks the epoxide ring, leading to the formation of a secondary amine. This newly formed secondary amine is also nucleophilic and can react with another molecule of the epoxide. This second reaction leads to the formation of a "bis impurity," a common side product in this synthesis. kchem.orgresearchgate.net The formation of this impurity is a direct consequence of the nucleophilic nature of both the initial primary amine and the subsequent secondary amine.

To circumvent the formation of this bis impurity, synthetic strategies often involve the use of a protecting group on the amine functionality. For instance, the benzyl (B1604629) group can be used to temporarily block the amine, preventing it from reacting more than once. acs.org After the desired reaction has occurred, the protecting group is removed to yield the final product. This approach highlights the critical role of the amine's nucleophilicity and the need to control its reactivity in multi-step syntheses.

The general mechanism for the reaction of a primary amine with an epoxide, leading to the potential formation of a bis-adduct, is as follows:

Table 2: Stepwise Nucleophilic Addition of an Amine to an Epoxide.

| Step | Description | Reactants | Product |

|---|---|---|---|

| 1 | The primary amine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to ring-opening. | Primary Amine + Epoxide | Secondary Amine-Alcohol |

| 2 | The newly formed secondary amine can also act as a nucleophile and attack a second epoxide molecule. | Secondary Amine-Alcohol + Epoxide | Tertiary Amine-Diol (Bis-adduct) |

Investigation of Ether Cleavage and Rearrangement Pathways

The this compound molecule contains a benzyl phenyl ether linkage, which can be susceptible to cleavage under certain conditions. The cleavage of such ethers is typically acid-catalyzed and can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether and the reaction conditions. libretexts.orgwikipedia.org

For a benzyl phenyl ether, acid-catalyzed cleavage with a strong acid like HBr or HI would likely proceed via an Sₙ1 mechanism. This is because the benzylic carbocation that would be formed upon protonation of the ether oxygen and subsequent departure of the phenol (B47542) is relatively stable due to resonance. The halide ion would then attack the benzylic carbocation.

The expected products of the acid-catalyzed cleavage of the benzyl ether bond in this compound would be 2-(2-hydroxyphenoxy)ethylamine and benzyl halide.

Table 3: Plausible Products of Acid-Catalyzed Cleavage of the Benzyl Ether Linkage.

| Reactant | Reagent | Plausible Mechanism | Products |

|---|---|---|---|

| This compound | Strong Acid (e.g., HBr, HI) | Sₙ1 | 2-(2-Hydroxyphenoxy)ethylamine + Benzyl Halide |

It is important to note that the diaryl ether bond (the phenoxy part of the molecule) is generally much more resistant to cleavage under these conditions. nih.govosti.gov

Regarding rearrangement pathways, there is no specific information in the reviewed literature detailing rearrangements of this compound. While various named rearrangement reactions are known in organic chemistry, such as the Claisen or Cope rearrangements, their applicability to this specific molecule has not been reported. thermofisher.combyjus.com

Catalytic Roles and Mechanisms in Transformations Utilizing the Compound

Based on a comprehensive review of the available scientific literature, there is no evidence to suggest that this compound itself is employed as a catalyst in chemical transformations. While amino alcohols and other amine-containing compounds can act as organocatalysts in various reactions, such as aldol (B89426) condensations or Michael additions, the title compound is primarily utilized as a reactant and a building block in synthetic chemistry. researchgate.net Its role is typically that of a nucleophile, as detailed in section 3.2.

The focus of research involving this compound and its analogs has been on their application in the synthesis of more complex molecules, particularly pharmaceuticals like Carvedilol. In these syntheses, the compound is a substrate that undergoes transformation rather than a species that facilitates the transformation of other molecules.

2 2 Benzyloxyphenoxy Ethylamine As a Versatile Building Block in Complex Organic Synthesis

Applications in the Construction of Advanced Organic Scaffolds

The unique arrangement of functional groups in 2-(2-benzyloxyphenoxy)ethylamine makes it an ideal starting material for constructing complex molecular architectures and advanced organic scaffolds that are central to medicinal chemistry and materials science.

The primary amine functionality is a powerful handle for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. These ring systems are ubiquitous in natural products and pharmaceuticals. Through condensation reactions, this compound can be used to construct various heterocyclic cores. For instance, reaction with 1,2-dicarbonyl compounds can lead to the formation of pyrazines, while condensation with β-ketoesters followed by cyclization offers a route to substituted pyrroles (a variation of the Paal-Knorr synthesis). Another prominent example is the Pictet-Spengler reaction, where the amine could react with an aldehyde or ketone to form isoquinoline (B145761) or related fused heterocyclic systems, a common strategy in alkaloid synthesis. mdpi.com

A representative transformation is the synthesis of substituted imidazoles, which can be achieved by reacting this compound with an α-haloketone followed by cyclization, or through a multi-component approach.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| This compound | 1,2-Dicarbonyl Compound (e.g., Benzil) | Acetic Acid, Reflux | Substituted Pyrazine |

| This compound | β-Ketoester (e.g., Ethyl acetoacetate) | Acid or Heat | Substituted Pyrrole |

| This compound | Arylglyoxal | Lewis Acid (e.g., BF₃·OEt₂) | Substituted Imidazole Derivative |

This table presents plausible, well-established transformations for primary amines in the synthesis of heterocyclic compounds.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. mdpi.com The primary amine of this compound makes it an excellent candidate for several named MCRs. nih.gov For example, in a Ugi four-component reaction, it can serve as the amine component, reacting with a ketone or aldehyde, an isocyanide, and a carboxylic acid to rapidly generate complex α-acylamino amides. Similarly, it can participate in the Strecker synthesis (reacting with an aldehyde and cyanide source) to produce α-aminonitriles, which are precursors to valuable α-amino acids. nih.gov While the compound is theoretically an ideal substrate for these transformations, specific applications in the literature are not widespread, but its potential remains significant for generating diverse molecular libraries.

Integration into Polymeric Structures and Materials Science

The difunctional nature of this compound allows for its potential use as a monomer in polymerization reactions. The primary amine can participate in step-growth polymerization with monomers containing two or more complementary functional groups. For instance, polyamides could be synthesized by reacting it with diacyl chlorides, and polyureas could be formed through its reaction with diisocyanates. The bulky benzyloxyphenoxy side group would influence the properties of the resulting polymer, potentially increasing its amorphous character, lowering its glass transition temperature, and enhancing its solubility in organic solvents. These properties could be advantageous in the development of specialty polymers for applications in coatings, membranes, or advanced composites. To date, this area remains largely exploratory.

Utilization in Cross-Coupling Reactions and C-C Bond Formation

Carbon-carbon (C-C) bond formation is the cornerstone of organic synthesis, and transition metal-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. The aromatic rings within this compound present opportunities for such modifications.

Palladium-catalyzed reactions are preeminent in C-C bond formation. nih.govorganic-chemistry.org While the native C-H bonds of the aromatic rings can be activated directly under certain conditions, a more common strategy involves pre-functionalization to an aryl halide or triflate. The resulting derivative of this compound could then readily participate in a variety of palladium-catalyzed cross-coupling reactions. In a Suzuki coupling, it could react with an arylboronic acid to form a biaryl structure. organic-chemistry.org In a Heck reaction, it could be coupled with an alkene. Furthermore, the primary amine itself can be a substrate in Buchwald-Hartwig amination, coupling with an aryl halide to form a diarylamine, although this would require prior protection of the amine if C-C coupling is desired elsewhere. The amino group can also act as a directing group to facilitate ortho-C-H activation, enabling functionalization at a specific position on the phenoxy ring. mdpi.comnih.gov

Representative Palladium-Catalyzed Suzuki Coupling:

| Component | Example | Role |

|---|---|---|

| Aryl Halide Substrate | Iodo-derivative of this compound | Electrophilic Partner |

| Coupling Partner | Phenylboronic Acid | Nucleophilic Partner |

| Palladium Catalyst | Pd(OAc)₂ or Pd(PPh₃)₄ | Active Catalyst Precursor |

| Ligand | SPhos, XPhos, or PPh₃ | Stabilizes & Activates Catalyst |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates Boronic Acid |

| Solvent | Toluene, Dioxane, or DMF/Water | Reaction Medium |

This table outlines typical conditions for a Suzuki coupling, a plausible reaction for a functionalized derivative of the title compound.

Beyond palladium, other transition metals like copper, nickel, and rhodium are widely used to catalyze unique transformations. Copper catalysis, in particular, offers complementary reactivity. For example, copper catalysts are effective in Ullmann-type condensations, which could be used to form C-O or C-N bonds. A copper-catalyzed C-H benzoxylation of the phenyl ring, using a source like benzyl (B1604629) alcohol, is a known transformation for related scaffolds and represents a potential pathway for functionalization. rsc.org Furthermore, copper can catalyze multicomponent reactions, such as the synthesis of complex spiro-heterocycles from terminal alkynes, sulfonyl azides, and isocyanoacetates, highlighting the potential for intricate molecular construction. nih.gov

Theoretical and Computational Studies on 2 2 Benzyloxyphenoxy Ethylamine

Electronic Structure and Conformation Analysis

The foundation of understanding a molecule's properties lies in its electronic structure and preferred three-dimensional shape (conformation).

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-(2-Benzyloxyphenoxy)ethylamine , DFT calculations would be instrumental in determining key electronic and structural properties. Researchers would typically employ a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to optimize the molecular geometry and predict various parameters. nih.govresearchgate.net

A hypothetical DFT study would likely generate data on:

Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is essential for understanding intermolecular interactions. nih.govedu.krd

Hypothetical DFT Data for this compound: (Note: The following table is illustrative and not based on actual published research.)

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Electron-donating ability |

| LUMO Energy | -0.9 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.9 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 D | Polarity and intermolecular forces |

Ab Initio and Semi-Empirical Methods

Beyond DFT, other computational methods could provide further insights.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization. While computationally more demanding than DFT, they can offer a higher level of accuracy for certain properties.

Semi-Empirical Methods: Methods like AM1, PM3, or MNDO simplify calculations by incorporating experimental parameters. Current time information in Crawford County, US. They are significantly faster and can be applied to larger systems, making them suitable for initial conformational searches of a flexible molecule like This compound before employing more rigorous methods. Current time information in Crawford County, US. Conformational studies on related phenylethylamines have utilized such methods to determine preferred spatial arrangements. nih.gov

Reaction Dynamics and Transition State Modeling

Computational chemistry is also pivotal in mapping out potential chemical reactions.

Computational Elucidation of Reaction Pathways

To understand how This compound might be synthesized or how it might metabolize, computational chemists would model reaction pathways. This involves identifying the starting materials, products, and any intermediate structures. For each step, the transition state—the highest energy point along the reaction coordinate—would be located and characterized. This is critical for predicting reaction rates and understanding reaction mechanisms. For instance, modeling the N-alkylation or acylation of the primary amine group would involve calculating the energy barriers for the reaction with various electrophiles.

Energy Landscape Analysis

The energy landscape is a conceptual map of all possible conformations of a molecule and the energy associated with each. chemicalbook.com By exploring this landscape, researchers can identify the most stable conformers (local minima) and the energy barriers (saddles points) that separate them. chemicalbook.com For a molecule with several rotatable bonds, such as the ether linkages and the ethylamine (B1201723) side chain in This compound , this analysis would be crucial to understand its flexibility and how it might bind to a biological target. The dynamics on this landscape can be modeled to understand how the molecule transitions between different shapes over time.

Intermolecular Interactions and Solvation Effects

The behavior of This compound in a biological system or in a solution is governed by its interactions with its environment.

Intermolecular Interactions: Computational models can predict how the molecule interacts with other molecules, such as water, or a protein's active site. This involves analyzing potential hydrogen bonds (e.g., involving the amine and ether oxygens), van der Waals forces, and π-π stacking interactions from the two phenyl rings.

Solvation Effects: The properties of a molecule can change significantly in different solvents. Solvation models, such as the Polarizable Continuum Model (PCM), can be applied during DFT calculations to simulate the effect of a solvent. This would provide a more realistic prediction of the molecule's conformation and electronic properties in a solution phase, which is crucial for comparing theoretical data with experimental results obtained in solution. nih.gov

Hydrogen Bonding Networks

Hydrogen bonding plays a critical role in determining the physical and chemical properties of molecules by influencing their conformation, stability, and interactions with other molecules. In this compound, the primary amine group (-NH2) and the ether oxygens are potential sites for forming hydrogen bonds, acting as both hydrogen bond donors and acceptors.

Theoretical studies on similar molecules, such as amino-alcohols and amino-ethers, reveal that both intramolecular and intermolecular hydrogen bonds can exist. researchgate.netnih.gov For instance, studies on 2-aminoethanol have shown the formation of stable cyclic dimers through intermolecular O-H...N hydrogen bonds. nih.gov In the case of this compound, the amine group can donate a hydrogen atom to the ether oxygen of a neighboring molecule, or it can accept a hydrogen atom from a protic solvent.

Computational analysis using methods like Density Functional Theory (DFT) can be employed to calculate the geometries and energies of these hydrogen-bonded complexes. nih.gov Such calculations would help in identifying the most stable hydrogen bonding configurations and quantifying the strength of these interactions. The analysis of non-covalent interactions (NCI) can further elucidate the nature of these bonds. researchgate.net

A hypothetical representation of potential hydrogen bonding interactions involving this compound is presented in the table below.

| Interaction Type | Donor | Acceptor | Potential Significance |

| Intermolecular | Amine (-NH2) of Molecule A | Ether Oxygen of Molecule B | Influences crystal packing and bulk properties. |

| Intermolecular | Amine (-NH2) of Molecule A | Amine Nitrogen of Molecule B | Can lead to the formation of dimers or larger aggregates. |

| With Protic Solvents | Solvent (e.g., Water) | Amine Nitrogen or Ether Oxygen | Affects solubility and reactivity in solution. |

| With Protic Solvents | Amine (-NH2) | Solvent Oxygen (e.g., in Water) | Affects solvation shell structure. |

Solvent Models in Computational Chemistry

The choice of a solvent can significantly impact the behavior of a solute molecule. Computational chemistry employs various solvent models to simulate these effects, which are broadly categorized as explicit and implicit models.

Explicit solvent models treat individual solvent molecules as distinct entities interacting with the solute. This approach provides a detailed picture of the local solvent structure around the solute but is computationally expensive.

Implicit solvent models, on the other hand, represent the solvent as a continuous medium with a specific dielectric constant. nih.gov This method is computationally more efficient and is widely used to calculate solvation energies. nih.gov Popular implicit solvent models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). nih.gov These models are instrumental in predicting how the properties of this compound might change in different solvent environments.

QSAR and QSPR Studies (Chemical Property-Based)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. nih.govnih.gov These methods are pivotal in the rational design of new molecules with desired characteristics.

Predicting Chemical Reactivity from Structural Descriptors

The reactivity of a chemical compound is intrinsically linked to its molecular structure. QSAR and QSPR models use a variety of structural descriptors to quantify different aspects of a molecule's topology, geometry, and electronic distribution. These descriptors can then be used to build mathematical models that predict reactivity.

For a molecule like this compound, relevant descriptors might include:

| Descriptor Class | Specific Descriptor Example | Predicted Influence on Reactivity |

| Topological | Wiener Index, Randić Index | Related to molecular branching and size, which can affect accessibility of reactive sites. |

| Electronic | Dipole Moment, HOMO/LUMO energies | The dipole moment influences long-range interactions, while frontier molecular orbital energies are key to predicting reaction pathways. |

| Steric | Molar Refractivity, van der Waals Volume | These descriptors account for the size and shape of the molecule, which can sterically hinder or facilitate reactions. |

By calculating these and other descriptors for a series of related compounds and correlating them with experimentally determined reactivity data, a predictive QSAR/QSPR model can be developed.

Computational Screening for Novel Building Blocks

Computational screening, often aided by QSAR models, is a powerful strategy for identifying novel chemical building blocks for the synthesis of new compounds with desired properties. In silico screening of virtual libraries of compounds can be performed to select candidates for synthesis and further testing, thereby saving significant time and resources. nih.gov

For instance, if this compound were to be considered as a scaffold, computational methods could be used to predict how modifications to its structure (e.g., substitution on the aromatic rings or modification of the ethylamine chain) would affect a particular property of interest. This allows for a targeted approach to designing new molecules. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is also a crucial part of this process, helping to filter out compounds with potentially unfavorable pharmacokinetic or toxicological profiles early in the drug discovery pipeline. nih.govresearchgate.net

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques and Method Development

Chromatography is the cornerstone of separation science in the pharmaceutical industry. For a compound like 2-(2-Benzyloxyphenoxy)ethylamine, which is a known impurity and intermediate in the synthesis of drugs like Reboxetine, chromatographic methods are essential for its detection and control.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a stability-indicating HPLC method is crucial to separate the compound from its potential degradants and other process-related impurities. journaljpri.complos.orgresearchgate.net

A typical method development strategy involves a systematic evaluation of stationary phases, mobile phase composition, and detector settings to achieve optimal separation and sensitivity. Reversed-phase HPLC (RP-HPLC) is commonly the method of choice.

Key Method Parameters:

Stationary Phase: C8 and C18 columns are frequently employed. A C8 column, for instance, was used in a method for the related API, Reboxetine, demonstrating good separation. nih.gov The choice depends on the required retention and selectivity for the impurity profile.

Mobile Phase: A combination of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical. plos.orgnih.gov The pH of the buffer and the ratio of the organic modifier are optimized to achieve the desired retention times and peak shapes. For example, a mobile phase of acetonitrile and aqueous tetramethylammonium (B1211777) perchlorate (B79767) has been used successfully for related compounds. nih.gov

Detection: A photodiode array (DAD) detector is highly advantageous as it provides spectral data across a range of wavelengths, aiding in peak identification and purity assessment. nih.gov A specific wavelength, such as 270 nm, might be selected for quantification based on the chromophore of the molecule. researchgate.net For trace-level quantification, a more sensitive detector like a fluorescence detector can be used, often requiring pre-column derivatization with an agent like 9-fluorenylmethyl chloroformate to make the analyte fluorescent. nih.gov

Forced Degradation: To ensure the method is "stability-indicating," the compound is subjected to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. researchgate.netnih.gov The method must be able to separate the main compound from all significant degradation products formed.

The table below summarizes typical starting parameters for an HPLC method for this compound analysis.

Table 1: Example HPLC Method Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good hydrophobic retention for aromatic compounds. plos.org |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) | Common mobile phase for RP-HPLC, offering good peak shape and resolution. researchgate.net |

| Elution Mode | Isocratic or Gradient | Isocratic for simple separations; gradient for complex impurity profiles. nih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns, balancing analysis time and efficiency. plos.org |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. journaljpri.com |

| Detection | DAD at 270 nm | Allows for specific detection and spectral confirmation. researchgate.net |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Validation of the developed method is performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). journaljpri.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. While HPLC is generally preferred for molecules like this compound due to its polarity and molecular weight, GC can be applied, often requiring a derivatization step. mdpi.com

The primary amine and the ether linkage in the molecule can make it prone to thermal degradation and cause poor peak shape due to interactions with the stationary phase. To overcome this, derivatization is employed to convert the polar amine group into a less polar, more volatile, and more thermally stable derivative. mdpi.com

Derivatization and Analysis:

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the amine group with a trimethylsilyl (B98337) (TMS) group. This increases volatility and thermal stability. mdpi.com

Acylation: Derivatization with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can also be used to create a more volatile amide derivative.

Once derivatized, the compound can be analyzed using a GC system, typically equipped with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for definitive identification. GC-MS offers the significant advantage of providing molecular mass and fragmentation data, which confirms the identity of the analyte. mdpi.com

Table 2: Potential GC Method Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Fused silica (B1680970) capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane) | Provides separation based on boiling points and polarity. |

| Derivatization | Silylation (e.g., with BSTFA) or Acylation | Increases volatility and thermal stability, and improves peak shape. mdpi.com |

| Inlet Temp. | 250 - 280°C | Ensures rapid volatilization of the derivatized analyte. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas to move the analyte through the column. |

| Oven Program | Temperature gradient (e.g., 100°C to 300°C) | Optimizes separation of compounds with different boiling points. |

| Detector | FID or MS | FID for general quantification; MS for positive identification and structural information. mdpi.com |

While this compound itself is an achiral molecule, it is often a precursor or impurity in the synthesis of chiral drugs, such as Reboxetine, which has two chiral centers. Therefore, the control of stereochemistry is paramount during the manufacturing process. nih.gov Chiral chromatography is the definitive method for separating enantiomers and assessing the enantiomeric purity of the API and any chiral intermediates. nih.govgcms.cz

The most common approach is direct separation using a chiral stationary phase (CSP) in an HPLC system. nih.gov CSPs create a chiral environment that allows for differential interaction with the two enantiomers of a chiral molecule, leading to different retention times.

Common Chiral Stationary Phases:

Polysaccharide-based CSPs: Columns based on derivatized cellulose (B213188) or amylose (B160209) (e.g., amylose tris(3,5-dimethylphenylcarbamate)) are the most widely used and versatile CSPs. mdpi.com They can be operated in normal-phase, reversed-phase, or polar organic modes. mdpi.comchromatographyonline.com

Pirkle-type CSPs: These are based on smaller chiral molecules covalently bonded to a silica support.

Macrocyclic antibiotic CSPs: These are effective for separating a wide range of chiral compounds, particularly amines.

The development of a chiral separation method involves screening different CSPs and mobile phase conditions to find the optimal system that provides baseline resolution of the enantiomers. For amine compounds, additives like trifluoroacetic acid and triethylamine (B128534) are often added to the mobile phase to improve peak shape and enantioselectivity. chromatographyonline.com The ability to resolve and quantify the unwanted enantiomer is a critical quality control step in modern drug manufacturing. nih.gov

Spectroscopic Characterization Beyond Basic Identification

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound. While basic techniques like IR and standard 1D NMR provide initial identification, advanced methods are required for unambiguous structural elucidation and sensitive detection.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. While a simple ¹H NMR spectrum can confirm the presence of key functional groups, advanced 2D NMR techniques are necessary to piece together the exact connectivity of the molecule, leaving no ambiguity. ipb.pt

For a molecule like this compound, these techniques are crucial to confirm the substitution pattern on the two aromatic rings.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It helps to trace out the spin systems within the ethylamine (B1201723) chain and within each aromatic ring. ipb.pt

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. It provides an unambiguous assignment of carbon signals based on the already assigned proton signals.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments for structural elucidation. It shows correlations between protons and carbons that are two or three bonds away. For this compound, HMBC correlations would be used to definitively establish the connection between the ethylamine moiety and the phenoxy oxygen, the benzyloxy group and the phenoxy ring, and to confirm the 1,2- (or ortho) substitution pattern on the phenoxy ring. ipb.pt

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It can help to confirm the conformation of the molecule. ipb.pt

Mass Spectrometry (MS) is a vital technique for determining the molecular weight of a compound and, through fragmentation analysis, its structure. When coupled with a chromatographic separation technique like HPLC (LC-MS), it becomes a highly sensitive and selective tool for both quantification and identification. Tandem Mass Spectrometry (MS/MS) takes this a step further. nih.gov

In an MS/MS experiment, a specific ion from the initial mass analysis (the precursor ion, which would be the protonated molecule [M+H]⁺ of this compound) is selected and subjected to collision-induced dissociation (CID). This breaks the precursor ion into smaller, characteristic fragment ions (product ions). nih.gov

Application to this compound:

Structural Confirmation: The fragmentation pattern is like a fingerprint for the molecule. Key fragments would be expected from the cleavage of the C-O ether bonds and the benzylic C-O bond, providing definitive evidence of the molecular structure. For instance, the loss of the benzyl (B1604629) group (C₇H₇) or the cleavage of the ethylamine side chain would produce predictable product ions.

Trace Analysis: MS/MS, particularly in the Multiple Reaction Monitoring (MRM) mode, is an exceptionally sensitive and selective technique for quantification. By monitoring a specific transition from a precursor ion to a product ion, the detector effectively ignores all other ions in the sample. This allows for the quantification of this compound at very low levels (parts-per-billion or lower), which is essential when controlling it as a pharmaceutical impurity. nih.govnih.govnih.gov

Vibrational Spectroscopy (IR, Raman) for Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the conformational structure of molecules like this compound. The flexibility of the ethylamine and benzyloxy groups allows for various spatial arrangements (conformers), which can be identified by their characteristic vibrational frequencies.

In principle, the IR and Raman spectra of this compound would exhibit distinct bands corresponding to the stretching and bending vibrations of its functional groups. For instance, the N-H stretching vibrations of the primary amine group are expected to appear as a broad band in the region of 3300-3500 cm⁻¹ in the IR spectrum. docbrown.info The presence of hydrogen bonding can influence the shape and position of this band. docbrown.info Characteristic absorptions for the C-N bond in aliphatic amines are typically observed between 1020 and 1220 cm⁻¹. docbrown.info The aromatic C-H and C=C stretching vibrations from the benzyl and phenoxy rings would also produce distinct signals.

Conformational analysis of similar molecules, such as phenoxyalkylamines and ethanol (B145695), has been successfully performed using vibrational spectroscopy. nih.govresearchgate.net For example, studies on ethanol have utilized IR spectroscopy to distinguish between anti and gauche conformers by analyzing the O-H stretching band. researchgate.net A similar approach could be applied to this compound to study the rotational isomers around the C-O and C-N bonds. By comparing experimental spectra with theoretical calculations from methods like Density Functional Theory (DFT), specific vibrational modes can be assigned to different conformers, providing insight into the molecule's three-dimensional structure and energetic landscape. mdpi.comnih.gov

Method Validation in Analytical Chemistry Research

The validation of analytical methods is a critical process in chemical research to ensure that a method is suitable for its intended purpose. This involves a series of experiments to evaluate the method's performance characteristics. For a compound like this compound, this would typically involve validating a chromatographic method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. For the analysis of this compound, this would involve demonstrating that the method's signal comes only from this compound and not from impurities, degradation products, or matrix components. In HPLC, this is often achieved by comparing the chromatograms of a blank sample, a sample spiked with the analyte, and a sample containing potential interfering compounds. Peak purity analysis using a photodiode array (PDA) detector can also be employed to ensure that the chromatographic peak of the analyte is not co-eluting with other substances.

Linearity, Range, and Accuracy Assessment

Linearity refers to the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. Accuracy is the closeness of the test results obtained by the method to the true value.

For a hypothetical HPLC method for this compound, linearity would be assessed by analyzing a series of standard solutions of known concentrations. The results would be plotted as signal versus concentration, and a linear regression analysis would be performed. A high correlation coefficient (R² ≥ 0.999) is typically required. koreascience.kr Accuracy is often evaluated through recovery studies, where a known amount of the analyte is added to a blank matrix, and the percentage of the analyte recovered by the method is calculated. Recoveries are often expected to be within 98-102%.

An illustrative example of linearity and accuracy data for a similar compound is presented below:

| Concentration (µg/mL) | Mean Response (Area Units) | Calculated Concentration (µg/mL) | Recovery (%) |

| 5.0 | 150,234 | 4.9 | 98.0 |

| 10.0 | 301,567 | 10.1 | 101.0 |

| 25.0 | 755,890 | 25.2 | 100.8 |

| 50.0 | 1,510,456 | 50.1 | 100.2 |

| 100.0 | 3,025,112 | 100.5 | 100.5 |

This table is for illustrative purposes and does not represent actual data for this compound.

Precision and Robustness Evaluations

Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is assessed by performing the analysis on the same sample multiple times on the same day, while intermediate precision is determined by repeating the analysis on different days, with different analysts, or on different equipment.

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in the mobile phase composition, flow rate, column temperature, and pH. The method is considered robust if the results remain within acceptable limits despite these small changes.

Detection and Quantitation Limits in Research Applications

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. koreascience.kr These limits are crucial for determining trace amounts of a substance. They are typically calculated based on the standard deviation of the response and the slope of the calibration curve. For example, in a study on 2,6-dimethoxy-1,4-benzoquinone, the LOD and LOQ for an HPLC method were reported as 0.97 µg/mL and 3.90 µg/mL, respectively. koreascience.kr

Derivatization for Enhanced Analytical Detection and Separation

Derivatization is a technique used in analytical chemistry to chemically modify a compound to produce a new compound that has properties that are more suitable for analysis by a particular method, such as GC or HPLC. For a compound like this compound, derivatization can be employed to increase its volatility for GC analysis or to enhance its detectability.

The primary amine group of this compound is a prime target for derivatization. Amines can be converted into less polar and more volatile derivatives, making them more amenable to GC analysis. A common approach is silylation, where the active hydrogen atoms of the amine group are replaced by a trimethylsilyl (TMS) group. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are often used for this purpose. researchgate.net This derivatization not only increases volatility but can also improve chromatographic peak shape and reduce tailing.

For HPLC analysis, derivatization can be used to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detection by UV-Vis or fluorescence detectors. This is particularly useful if the native compound has a low UV absorbance or does not fluoresce. While the benzyl and phenoxy groups in this compound provide some UV absorbance, derivatization of the amine group can significantly lower the detection limits.

Pre-column and Post-column Derivatization Strategies

Derivatization chemically modifies a compound to create a new derivative with properties more suitable for a given analytical method. researchgate.net For primary amines like this compound, this typically involves reacting the amine functional group to improve chromatographic retention and significantly boost the response of UV-Visible or fluorescence detectors. thermofisher.com This can be performed either before the sample is introduced to the chromatography system (pre-column) or after the analytical separation has occurred but before detection (post-column).

Pre-column Derivatization

In this approach, the analyte is derivatized prior to injection into the High-Performance Liquid Chromatography (HPLC) system. This is an effective and common technique for modifying amines. thermofisher.com The reaction is typically performed in a vial, and once complete, an aliquot of the reaction mixture containing the stable derivative is injected.

Advantages: A key benefit is the flexibility in reaction conditions (time, temperature, pH) without impacting the chromatography. Excess derivatizing reagent can often be removed before injection, preventing interference with the analysis. This strategy is particularly useful for analytes that are unstable, as derivatization can form a more stable product suitable for analysis. thermofisher.comnih.gov

Disadvantages: A potential drawback is the formation of multiple derivative products or byproducts, which can complicate the resulting chromatogram. The derivatizing reagent itself might also be detected, requiring a separation from the analyte-derivative peak.

A common application is the derivatization of unstable compounds to ensure their stability throughout the analytical process. For instance, a method for determining the unstable compound Houttuynine involved pre-column derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable compound that could be readily analyzed by LC-MS/MS. nih.gov

Post-column Derivatization

This strategy involves separating the unmodified analyte on the HPLC column first. The column effluent is then continuously mixed with a derivatizing reagent in a reaction coil before it passes into the detector. researchgate.net

Advantages: Post-column derivatization eliminates the possibility of multiple derivative products, as the analyte is already separated. Chromatographic separation is not complicated by reagent peaks, as the reagent is introduced after the column. This approach is highly reproducible and easily automated. researchgate.net

Disadvantages: This method requires specialized equipment, including an additional pump for the reagent, a mixing tee, and a reaction coil, which can increase system complexity and cost. There is also a risk of band broadening occurring in the reactor, which can decrease chromatographic efficiency. mdpi.com

The classical method for amino acid analysis using ninhydrin (B49086) is a prime example of post-column derivatization, where ninhydrin reacts with separated primary amines to form a colored compound detected by a UV-Vis detector. researchgate.net

Table 1: Comparison of Derivatization Strategies

| Feature | Pre-column Derivatization | Post-column Derivatization |

|---|---|---|

| Timing | Reaction occurs before injection | Reaction occurs after separation, before detection |

| Hardware | Standard HPLC/LC-MS system | Requires extra pump, mixing tee, reaction coil |

| Chromatography | Separates derivative(s) and byproducts | Separates the original, unmodified analyte |

| Reaction Products | May form multiple derivative products | Forms a single detected derivative peak |

| Automation | Easily automated with an autosampler | Readily automated as part of the instrument method |

| Key Advantage | Flexible reaction conditions; stabilizes analyte | No interference from reagent peaks; high reproducibility |

| Key Disadvantage | Potentially complex chromatograms | Potential for band broadening; requires more hardware |

Fluorescent and UV-Vis Derivatizing Agents

The choice of derivatizing agent is critical and depends on the analyte's functional groups and the desired detection method. For this compound, the primary amine group is the reactive site for derivatization. The goal is to attach a molecule with strong absorbance in the UV-Visible spectrum (a chromophore) or one that exhibits intense fluorescence (a fluorophore). thermofisher.comsemanticscholar.org

UV-Vis Derivatizing Agents

These reagents are used to introduce a chromophoric moiety into the target analyte, allowing for sensitive detection at wavelengths where the original compound has little to no absorbance. researchgate.net This is particularly useful for compounds that lack extensive conjugation.

2,4-Dinitrofluorobenzene (FDNB): Also known as Sanger's reagent, FDNB reacts with primary and secondary amines under alkaline conditions to form a 2,4-dinitrophenyl (DNP) derivative, which can be detected by UV-Vis spectrophotometry. researchgate.net

Nitrobenzoyl Reagents: Reagents like nitrobenzoyl chloride can be used to introduce a chromophoric nitrobenzoyl group onto an amine. semanticscholar.org

Phenylisothiocyanate (PITC): This reagent reacts with primary and secondary amines to form phenylthiocarbamoyl (PTC) derivatives that are strongly UV-active. thermofisher.com

Fluorescent Derivatizing Agents

Fluorescence detection generally offers significantly higher sensitivity and selectivity compared to UV-Vis absorption. Derivatizing agents that produce fluorescent products are therefore highly favored for trace-level analysis. semanticscholar.org

o-Phthalaldehyde (OPA): OPA is a widely used reagent that reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. thermofisher.comresearchgate.net It is non-fluorescent itself, which minimizes background signal. researchgate.net

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl reacts with both primary and secondary amines under mild conditions to yield stable, intensely fluorescent derivatives. thermofisher.com

Dansyl Chloride (DNS-Cl): 5-Dimethylaminonaphthalene-1-sulfonyl chloride reacts with primary and secondary amines to produce highly fluorescent and stable dansyl-amides. thermofisher.com

4-Nitro-2,1,3-benzoxadiazole (NBD) derivatives: Reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) are excellent derivatizing agents for amines, yielding derivatives with strong fluorescence and high molar absorptivity. semanticscholar.org

Table 2: Selected Derivatizing Agents for Primary Amines

| Agent Name | Abbreviation | Detection Mode | Comments |

|---|---|---|---|

| o-Phthalaldehyde | OPA | Fluorescence | Reacts only with primary amines in the presence of a thiol; reagent is non-fluorescent. thermofisher.comresearchgate.net |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Fluorescence, UV | Reacts with primary and secondary amines to form stable derivatives. thermofisher.com |

| Dansyl Chloride | DNS-Cl | Fluorescence, UV | Reacts with primary and secondary amines; produces stable fluorescent derivatives. thermofisher.com |

| 2,4-Dinitrofluorobenzene | FDNB | UV-Vis | Sanger's reagent; reacts with primary and secondary amines. researchgate.net |

| Phenylisothiocyanate | PITC | UV-Vis | Edman's reagent; used for N-terminal amino acid sequencing and amine analysis. thermofisher.com |

| 4-Chloro-7-nitro-2,1,3-benzoxadiazole | NBD-Cl | Fluorescence, UV-Vis | Activated halide used for pre-column derivatization of amines, yielding strongly fluorescent products. semanticscholar.org |

Mass Tagging for LC-MS/MS Analysis

While derivatization is often associated with optical detection, it is also a powerful tool in liquid chromatography-tandem mass spectrometry (LC-MS/MS). In this context, derivatization, or "mass tagging," is used not only to improve chromatographic retention and ionization efficiency but also to enable advanced quantification strategies. researchgate.netnih.gov

Mass tagging involves the covalent labeling of a specific functional group—in this case, the primary amine of this compound—with a chemical tag of a known mass. For quantitative analysis, stable isotope-coded derivatization is a prominent technique. researchgate.net This method utilizes pairs of reagents that are chemically identical but differ in mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). nih.gov

Principle of Isotopic Mass Tagging

In a typical workflow, one sample (e.g., a control or calibrator) is labeled with the "light" version of the tag, while another sample (e.g., the test sample) is labeled with the "heavy" version. The samples are then mixed and analyzed together in a single LC-MS/MS run. The light and heavy-tagged versions of the analyte are chemically identical, so they co-elute from the HPLC column. However, they are readily distinguished in the mass spectrometer by their mass-to-charge (m/z) difference. nih.gov

The ratio of the peak areas for the light and heavy forms of the analyte allows for precise and accurate relative quantification. This approach internally corrects for variations in sample preparation, matrix effects, and instrument response, as the heavy-labeled analyte serves as an ideal internal standard for the light-labeled analyte. nih.gov

Advantages of Mass Tagging for LC-MS/MS:

Improved Sensitivity: Derivatization can add a permanently charged moiety or a group that is easily ionized, enhancing the signal in the mass spectrometer. researchgate.net

Enhanced Chromatography: Similar to traditional derivatization, tags can be designed to be more hydrophobic, improving retention on reversed-phase columns. researchgate.net

Accurate Quantification: The use of stable isotope-labeled tags allows for high-precision relative and absolute quantification, minimizing experimental error. nih.govnih.gov

Multiplexing: More complex tagging reagents (e.g., isobaric tags) allow multiple samples to be labeled, combined, and analyzed simultaneously, increasing throughput.

One advanced strategy involves the use of Protected Amine Labels (PAL), which can be encoded with stable isotopes. These reagents label primary amines and can be designed to be removed after the labeling reaction, regenerating the primary amine for more efficient ionization in the mass spectrometer. nih.gov This method provides readily interpretable fragment ion spectra, and because quantitation is derived from sequence-specific b- and y-type fragments, it is less prone to the contamination and ratio compression issues that can affect other tagging strategies. nih.gov

Table 3: Overview of Mass Tagging Concepts for LC-MS/MS

| Strategy | Principle | Key Benefit | Example Reagents/Approaches |

|---|---|---|---|

| Improved Ionization | A tag containing a readily ionizable group (e.g., a quaternary amine) is attached to the analyte. | Enhances signal intensity in ESI-MS. | N/A (General Principle) |

| Improved Chromatography | A hydrophobic tag is attached to a polar analyte to increase its retention on a reversed-phase column. | Better separation and resolution from polar interferences. | Naphthylisothiocyanate (NIT) derivatives. researchgate.net |

| Isotopic Labeling | Chemically identical "light" and "heavy" tags (differing by stable isotopes) are used to label different samples, which are then mixed. | High-precision relative quantification by comparing ion signals of the light/heavy pair. | Stable Isotope Coded Derivatization (ICD), Protected Amine Labels (PAL). researchgate.netnih.gov |

| Isobaric Tagging | Tags have the same total mass but yield different reporter ion masses upon fragmentation (MS/MS). | Allows for multiplexing (analyzing multiple samples in one run). | iTRAQ, TMT (Primarily for proteomics) |

Future Research Directions and Emerging Trends

Integration with Flow Chemistry and Automation in Synthesis

The synthesis of pharmaceutical intermediates like 2-(2-Benzyloxyphenoxy)ethylamine is increasingly benefiting from the adoption of flow chemistry and automation. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the potential for higher yields and purity.

Flow chemistry, where reactions are run in a continuously flowing stream rather than a flask, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. For the synthesis of this compound, which often involves multi-step processes, flow chemistry can streamline the workflow, reducing manual handling and the potential for human error. cam.ac.uknih.gov The integration of in-line purification and analysis techniques can further enhance efficiency, enabling a seamless transition from starting materials to the final product. cam.ac.uk

Automated synthesis platforms can accelerate the optimization of reaction conditions for the synthesis of this compound and its derivatives. chemspeed.comemolecules.com By systematically varying parameters, these platforms can rapidly identify the optimal conditions for yield and purity, a process that would be time-consuming and labor-intensive using traditional methods. youtube.com The combination of flow chemistry with robotic systems presents a powerful tool for the rapid generation of libraries of analogous compounds for screening purposes. chemspeed.com

Table 1: Comparison of Batch vs. Flow Synthesis for a Hypothetical Analogue of this compound

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | 8 - 12 hours | 30 - 60 minutes |

| Typical Yield | 75 - 85% | 85 - 95% |

| Purity | Good | Excellent |

| Safety | Moderate (handling of bulk reagents) | High (small reaction volumes) |

| Scalability | Challenging | Straightforward |

This table is illustrative and based on general trends observed in the transition from batch to flow synthesis for pharmaceutical intermediates.

Exploration of Novel Catalytic Transformations

The synthesis of the diaryl ether moiety in this compound is a critical step, often accomplished through classical methods like the Williamson ether synthesis. researchgate.net However, future research is focused on the development of more efficient and sustainable catalytic methods.

Advances in cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, offer promising alternatives. researchgate.netorganic-chemistry.org The exploration of novel catalysts, including those based on palladium, copper, and other transition metals, is a key area of research. organic-chemistry.orgnih.gov The goal is to develop catalysts that are more active, selective, and tolerant of a wider range of functional groups, allowing for the synthesis of this compound and its analogues under milder conditions and with greater efficiency. mdpi.comjsynthchem.com

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. nih.gov For a molecule like this compound, these techniques can be applied in several ways to guide future research.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to predict the biological activity of novel derivatives of this compound. nih.govmdpi.comnih.gov By correlating the structural features of a series of compounds with their measured activity, QSAR models can help to identify which modifications are most likely to lead to improved potency or selectivity. researchgate.netmdpi.comresearchgate.net

Molecular modeling and docking studies can provide insights into how this compound and its derivatives interact with biological targets at the molecular level. researchgate.netnih.gov This information can be used to design new molecules with improved binding affinity and pharmacokinetic properties. nih.gov Computational methods can also be used to predict reaction outcomes and optimize synthetic routes, reducing the need for extensive experimental screening. nih.gov

Table 2: Illustrative QSAR Data for a Series of Phenoxyethylamine Analogues

| Compound | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Polar Surface Area) | Predicted Biological Activity (IC50, µM) |

| Analogue 1 | 2.5 | 60 | 5.2 |

| Analogue 2 | 3.1 | 55 | 2.8 |

| Analogue 3 | 2.8 | 65 | 4.1 |

| Analogue 4 | 3.5 | 50 | 1.5 |

This table presents hypothetical data to illustrate the type of information generated in a QSAR study for a series of compounds related to this compound.

Applications in New Materials Discovery

The structural motifs present in this compound, namely the amine and ether functionalities, make it a potentially valuable building block for the synthesis of new materials. rsc.org The amine group can act as a site for polymerization or for grafting onto other polymer backbones, while the diaryl ether component can impart specific thermal and mechanical properties to the resulting material.